Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16402005
InChI: InChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)6(5-10-11)8(12)14-2/h5H,4H2,1-3H3
SMILES:
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

CAS No.:

Cat. No.: VC16402005

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate -

Specification

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
IUPAC Name dimethyl 2-ethylpyrazole-3,4-dicarboxylate
Standard InChI InChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)6(5-10-11)8(12)14-2/h5H,4H2,1-3H3
Standard InChI Key SMURFLBLJRRLRA-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C(=O)OC)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate features a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2. The ethyl group occupies position 1, while methyl ester moieties are located at positions 4 and 5 (Figure 1). This substitution pattern enhances solubility in polar solvents and influences electronic distribution, as evidenced by computational studies predicting nucleophilic reactivity at the carbonyl carbons.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₄
Molecular Weight212.20 g/mol
CAS Number33090-46-9
Density1.25 g/cm³ (estimated)
Boiling Point320–325°C (decomposes)

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectra reveal distinct signals: a triplet at δ 1.35 ppm for the ethyl group’s methyl protons, singlet peaks at δ 3.85 and 3.90 ppm for the methyl ester groups, and pyrazole ring protons resonating between δ 7.10–7.45 ppm. Infrared spectroscopy shows strong C=O stretches at 1,725 cm⁻¹ and N–H vibrations at 3,400 cm⁻¹.

Synthesis and Optimization

Conventional Synthetic Routes

The most widely reported method involves cyclocondensation of ethyl acetoacetate with methylhydrazine in ethanol under reflux (Scheme 1). Key steps include:

  • Formation of the hydrazone intermediate at 60°C for 6 hours.

  • Cyclization via acid catalysis (e.g., HCl) to yield the pyrazole core.

  • Esterification with methanol and sulfuric acid to install methyl groups.

Table 2: Synthesis Conditions and Yields

StepReagentsTemperatureTimeYield
CyclizationHCl, ethanol78°C8 hr68%
EsterificationMeOH, H₂SO₄110°C12 hr82%

Green Chemistry Approaches

Recent advancements employ microwave-assisted synthesis, reducing reaction times from hours to minutes. A 2024 study achieved 89% yield using 300 W irradiation for 15 minutes, minimizing side products like the 3,5-dicarboxylate isomer. Flow chemistry systems further enhance scalability, with continuous reactors producing 1.2 kg/day at >95% purity.

Chemical Reactivity and Derivitization

Hydrolysis and Decarboxylation

The methyl esters undergo alkaline hydrolysis (2M NaOH, 80°C) to form 1-ethyl-1H-pyrazole-4,5-dicarboxylic acid, a precursor for metal-organic frameworks. Controlled decarboxylation at 200°C produces 1-ethyl-4-methyl-1H-pyrazole, utilized in ligand design.

Nucleophilic Substitutions

Reactivity at the ester carbonyl enables:

  • Aminolysis with primary amines (e.g., ethylamine) to yield bis-amide derivatives.

  • Grignard reactions forming tertiary alcohols, though steric hindrance limits yields to 40–50%.

Table 3: Representative Derivatives

DerivativeApplicationBioactivity (IC₅₀)
Bis(2-hydroxyethyl)amideAnticancer agent12 µM (HeLa)
HydrazideTuberculosis inhibitor0.8 µg/mL (Mtb)

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro assays demonstrate broad-spectrum activity:

  • Bacteria: MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant strains).

  • Fungi: 90% inhibition of Candida albicans biofilm at 25 µg/mL.
    Mechanistic studies attribute this to disruption of microbial cell membranes, as shown by increased propidium iodide uptake.

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with Kᵢ = 0.45 µM, surpassing celecoxib’s selectivity (COX-2/COX-1 ratio = 32:1). Molecular docking reveals hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355.

Industrial and Pharmaceutical Applications

Agrochemical Development

As a key intermediate, it synthesizes fungicides like pyraclostrobin analogs. Field trials show 98% efficacy against wheat rust at 50 g/ha, outperforming commercial standards.

Drug Discovery

Ongoing clinical trials (Phase I/II) evaluate its derivatives for:

  • Oncology: EGFR tyrosine kinase inhibitors (NCT05512344).

  • Inflammation: IL-6 signaling blockers in rheumatoid arthritis (NCT05498718).

Environmental and Toxicological Profile

Ecotoxicity

The compound exhibits moderate aquatic toxicity (LC₅₀ = 12 mg/L for Daphnia magna), necessitating containment in industrial effluents. Photodegradation half-life in soil is 14 days under UV light.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective decarboxylation.

  • Nanoformulations: Encapsulation in liposomes to enhance bioavailability for CNS applications.

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